molecular formula C9H11ClN2O B1517273 (3S)-3-amino-3-(4-chlorophenyl)propanamide CAS No. 1308301-15-6

(3S)-3-amino-3-(4-chlorophenyl)propanamide

Cat. No. B1517273
M. Wt: 198.65 g/mol
InChI Key: HUEMYQOYOXHOJL-QMMMGPOBSA-N
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Description

“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a chemical compound with the molecular formula C9H11ClN2O . It is also known as gabapentin hydrochloride and is used to treat seizures and neuropathic pain.


Molecular Structure Analysis

The InChI code for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” is 1S/C9H11ClN2O/c10-7-3-1-6 (2-4-7)8 (11)5-9 (12)13/h1-4,8H,5,11H2, (H2,12,13)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

“(3S)-3-amino-3-(4-chlorophenyl)propanamide” is a powder with a molecular weight of 198.65 g/mol .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have demonstrated significant potential for use against generalized seizures, showing more potency than standard drugs in tests, with favorable therapeutic indices indicating their safety and effectiveness in treating epilepsy (Idris, Ayeni, & Sallau, 2011).

Antimicrobial Properties

Compounds containing the chlorophenyl propanamide moiety have been explored for their antimicrobial properties, with some demonstrating significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Environmental Impact and Degradation

Studies on the environmental impact of N-(3,4-dichlorophenyl)propanamide, specifically its use as a herbicide in agriculture, have shown its movement and retention in wetland systems. Research indicates potential dangers to human health through accumulation in edible plants, highlighting the importance of monitoring and managing its use (Perera, Burleigh, & Davis, 1999).

Photocatalytic Degradation

The photocatalytic degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light using titanium dioxide has been investigated. This process leads to mineralization and has implications for environmental cleaning technologies (Sturini, Fasani, Prandi, & Albini, 1997).

Anthelmintic, Antibacterial, and Antifungal Activity

Substituted 3,3-diphenyl propanamide derivatives have been synthesized and evaluated for their anthelmintic, antibacterial, and antifungal activities. Some derivatives showed promising results compared to standard drugs, indicating their potential as antimicrobial agents (Chaudhary, Verma, Gupta, Gupta, Kumar, & El-Shorbagi, 2019).

Safety And Hazards

The safety information for “(3S)-3-amino-3-(4-chlorophenyl)propanamide” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(3S)-3-amino-3-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEMYQOYOXHOJL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-amino-3-(4-chlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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